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Welcome to the technical support resource for researchers, scientists, and drug development
professionals. This guide provides in-depth troubleshooting advice and answers to frequently
asked guestions regarding the handling and analysis of 1-hydroxychrysene, a critical
metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene.[1][2] Ensuring the stability
of this phenolic analyte in complex biological matrices is paramount for accurate exposure
assessment and toxicological studies. This document is designed to provide both the "how"
and the "why" behind crucial experimental steps.

Frequently Asked Questions (FAQSs)

This section addresses the most common high-level questions encountered during the analysis
of 1-hydroxychrysene.

Q1: What is 1-hydroxychrysene, and why is its stability a concern?

Al: 1-Hydroxychrysene is a primary metabolite of chrysene, a carcinogenic polycyclic
aromatic hydrocarbon (PAH) commonly found in the environment from sources like coal tar and
incomplete combustion.[2][3] Measuring its concentration in biological samples like urine or
plasma is a key method for biomonitoring human exposure to chrysene.[4]

The stability concern arises from its chemical structure. As a phenolic compound, 1-
hydroxychrysene is highly susceptible to two main degradation pathways in biological
samples:
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Oxidative Degradation: The hydroxyl group on the aromatic ring is easily oxidized, leading to
the formation of quinone-type structures or other degradation products. This process can be
catalyzed by enzymes or occur through auto-oxidation, especially when exposed to light,
oxygen, or high pH.[5][6]

Enzymatic Conjugation: In the body, 1-hydroxychrysene is detoxified by phase Il metabolic
enzymes, which conjugate it with polar molecules like glucuronic acid (forming glucuronides)
or sulfate (forming sulfates) to increase water solubility and facilitate excretion.[4][7] While
this is a biological process, if you are measuring the parent compound, these conjugates will
not be detected, leading to an underestimation of total exposure.

Therefore, a robust analytical workflow must prevent oxidative loss while also accounting for

the conjugated forms.

Q2: My 1-hydroxychrysene concentrations are consistently low or
variable. What are the most likely causes?

A2: This is a classic problem stemming from analyte instability. The most probable causes, in

order of likelihood, are:

Inadequate Sample Preservation: Failure to immediately cool, protect from light, and add
stabilizers upon collection can lead to rapid oxidative loss.

Incomplete Hydrolysis of Conjugates: If your goal is to measure total 1-hydroxychrysene,
you must efficiently cleave the glucuronide and sulfate conjugates. Suboptimal enzymatic
hydrolysis (wrong pH, temperature, incubation time, or insufficient enzyme activity) is a very
common source of low recovery.[8][9]

Degradation During Sample Preparation: Prolonged exposure to room temperature, ambient
light, or multiple freeze-thaw cycles can degrade the analyte before it even reaches the
analytical instrument.[7][10]

Improper Storage: Storing samples at -20°C is often insufficient for long-term stability.
Freezing at -70°C or lower is strongly recommended.[7]
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Q3: Should | measure free 1-hydroxychrysene, its conjugates, or
the total amount?

A3: The choice depends entirely on your research question.

o Total 1-Hydroxychrysene (Free + Conjugated): This is the most common approach for
exposure assessment, as it provides an integrated measure of the total internal dose of the
parent compound.[4] This requires an enzymatic hydrolysis step to convert the glucuronide
and sulfate conjugates back to the parent 1-hydroxychrysene before extraction and
analysis.[4][7]

o Direct Measurement of Conjugates: Advanced methods, typically using LC-MS/MS, can
measure the intact glucuronide (1-OHP-G) and sulfate conjugates directly.[11] This can
provide more detailed information about metabolic pathways but requires authentic analytical
standards for the conjugates, which may not be readily available.

o Free 1-Hydroxychrysene Only: Measuring only the unconjugated form is generally not
recommended for exposure assessment as it represents only a small fraction of the total
metabolite pool and can be highly variable.

For most applications, measuring the total concentration after hydrolysis provides the most
robust and informative data.

Troubleshooting Guide: Low Analyte Recovery &
Variability

Use this guide to diagnose and resolve specific issues during your workflow.

Diagram 1: Troubleshooting Decision Tree for Low 1-Hydroxychrysene Recovery
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Low or Variable
1-Hydroxychrysene Recovery

No

Is Enzymatic Hydrolysis
Being Performed?

Yes

Y v

Result: Measuring only free analyte.
Solution: Implement hydrolysis protocol
to measure total 1-hydroxychrysene.

Y

Hydrolysis is performed.
Proceed to check conditions.

(pH, Temp, Enzyme, Time)

[Are Hydrolysis Conditions Oplimal?]

No / Unsure
Y

Result: Incomplete cleavage of conjugates.
Solution: Optimize hydrolysis. Validate with
a conjugated standard if possible. See Protocol 3.

Was Sample at Collect \

Hydrolysis is optimized.
Proceed to check sample handling.

(Antioxidants, Immediate Freezing) )

Yes

Y

Result: Pre-analytical oxidative loss.
Solution: Revise collection protocol.
Add stabilizers immediately. See Protocols 1 & 2.

A4

Sample was stabilized.
Proceed to check storage.

Y

A

Are Samples Stored at <-70°C
and Freeze-Thaw Cycles Minimized?

No

Y

Result: Degradation during storage/handling.
Solution: Aliquot samples upon receipt.

Ensure consistent ultra-low temperature storage.

All pre-analytical steps seem correct.
Consider issues with extraction,
instrument sensitivity, or matrix effects.

Click to download full resolution via product page

Caption: A decision tree to diagnose sources of poor 1-hydroxychrysene recovery.
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Symptom

Potential Cause

Recommended Solution &
Explanation

Consistently low recovery in all

samples

Systemic Oxidative

Degradation

The analyte is likely degrading
before or during sample
processing. Solution: Review
your entire workflow from
collection to analysis.
Implement the use of
antioxidants like ascorbic acid
or BHT immediately upon
sample collection (See
Protocol 1). Ensure samples
are kept on ice and protected
from light at all times. The
phenolic hydroxyl group is a
prime target for oxidation, and
preventing this early is critical.
[51[12]

Inefficient Enzymatic

Hydrolysis

The B-glucuronidase and/or
arylsulfatase enzymes are not
effectively cleaving the
conjugated metabolites.
Solution: Verify the pH of your
buffer (typically pH 4.0-5.0 for
most enzymes), incubation
temperature (often 37°C, but
can be higher), and incubation
time (can range from 2 to 24
hours).[10][13] Ensure your
enzyme preparation is active
and used at a sufficient
concentration. Different
enzymes have different optimal

conditions, so validation is key.

[8][°]
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Good recovery in standards,
but poor recovery in QC/study

samples

Matrix-Mediated Degradation

Components within the
biological matrix (e.g.,
enzymes, metal ions) are
actively degrading the analyte.
Solution: Add enzyme
inhibitors or chelating agents
to your sample stabilization
cocktail. For example, add
sodium fluoride (NaF) to inhibit
esterases and EDTA to chelate
metal ions that can catalyze
oxidation. This creates a less
reactive environment for the

analyte.[14]

High variability between
replicate analyses of the same

sample

Inconsistent Sample Handling

This often points to
degradation occurring during
the analytical process itself,
such as during autosampler
residence time. Solution:
Ensure the autosampler is
cooled (e.g., 4°C). Minimize
the time samples sit at room
temperature. If performing
manual steps, ensure they are
timed consistently for all
samples. Phenolic compounds
can be particularly sensitive to
light and temperature
fluctuations.[15][16]

Analyte signal decreases over
time in a stored, processed

sample

Post-Processing Instability

The final extraction solvent
may not be suitable for
stabilizing the analyte.
Solution: Reconstitute the final
extract in a solvent containing
a small percentage of an

antioxidant. For example, a
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mobile phase-compatible
solvent with 0.1% ascorbic
acid can protect the analyte in
the autosampler vial. Ensure
vials are amber or foil-wrapped

to protect from light.

Detailed Protocols & Methodologies

These protocols provide a starting point for developing a robust workflow. Optimization and

validation are essential for each specific application.

Diagram 2: General Workflow for Sample Processing
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Step 1: Sample Collection & Stabilization

Collect Blood/Urine

in appropriate tubes

Immediately add
stabilizer cocktail
(e.g., antioxidants, inhibitors)

Gently mix and
flash freeze in liquid N2
or dry ice/alcohol slurry

Store at <-70°C
until analysis

Step 2: Sample Preparation

Thaw sample rapidly
on ice, protected from light

Perform Enzymatic Hydrolysis
(See Protocol 3)

Extract 1-hydroxychrysene
(e.g., SPE or LLE)

Evaporate & Reconstitute
in mobile phase

Analyze via HPLC-F

or LC-MS/MS

Click to download full resolution via product page

Caption: Recommended workflow from sample collection to final analysis.
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Protocol 1: Blood/Plasma Sample Collection and Stabilization

Objective: To collect and stabilize blood or plasma samples to prevent ex vivo degradation of 1-
hydroxychrysene.

Materials:

e Vacutainer tubes containing K2ZEDTA or Sodium Heparin.

Antioxidant/Inhibitor stock solution (see table below).

Ice bath.

Centrifuge capable of 4°C.

Cryovials for aliquotting.

Dry ice or liquid nitrogen.

Procedure:

Collect whole blood via venipuncture into a pre-chilled K2ZEDTA or heparin tube.[17]

o Immediately place the tube on ice and transport it to the laboratory.

e Crucial Step: Within 15 minutes of collection, add 10-20 pL of the antioxidant/inhibitor stock
solution per 1 mL of whole blood. Gently invert the tube 8-10 times to mix.

o To obtain plasma, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

o Carefully transfer the supernatant (plasma) to pre-labeled cryovials. It is highly
recommended to make multiple smaller aliquots to avoid freeze-thaw cycles.

e Flash freeze the aliquots in a dry ice/isopropanol slurry or liquid nitrogen.

Transfer the frozen aliquots to a <-70°C freezer for long-term storage.[7]

Protocol 2: Urine Sample Collection and Stabilization

Obijective: To collect and stabilize urine samples.
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Materials:

o Sterile, amber-colored polypropylene collection containers.

o Antioxidant/Inhibitor stock solution.

o Cryovials for aliquotting.

Procedure:

Collect urine in a clean container. For maximum protection, use an amber container to shield
from light.

e Add 10-20 pL of the antioxidant/inhibitor stock solution per 1 mL of urine and mix.

e Measure and record the pH. If necessary, adjust to a slightly acidic pH (e.g., pH 6.0) with a
small amount of dilute acid (e.g., 1 M HCI), as alkaline conditions can accelerate the
degradation of phenolic compounds.[6]

» Transfer aliquots to cryovials, flash freeze, and store at <-70°C.
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Stabilizer
Component

Stock Concentration

Mechanism of Action

Primary Target

Ascorbic Acid

100 mg/mL in water

Reducing agent, free
radical scavenger.[5]
[18]

Oxidation

Butylated
Hydroxytoluene (BHT)

10 mg/mL in Ethanol

Chain-breaking

antioxidant (phenolic).

[5]

Oxidation

Chelates divalent

metal ions (e.g., Fe2*,

Metal-catalyzed

EDTA 100 mM in water S
Cuz*) that catalyze Oxidation
oxidation.[14]

] ) General enzyme )

Sodium Fluoride ] o ) Enzymatic

250 mg/mL in water inhibitor, particularly )

(NaF) Degradation

for esterases.[14]

Note: Prepare a combined stock solution in a suitable solvent (e.g., 50:50 ethanol/water) to add

a single aliquot to samples. The final concentration in the sample should be validated (e.g.,

Ascorbic Acid at ~1 mg/mL).

Protocol 3: Enzymatic Hydrolysis of Conjugated Metabolites

Objective: To quantitatively convert 1-hydroxychrysene glucuronide and sulfate conjugates to

free 1-hydroxychrysene for total analyte analysis.

Materials:

B-glucuronidase enzyme preparation (e.g., from Helix pomatia, which contains both

glucuronidase and sulfatase activity). Recombinant enzymes can also be used.[8][13]

Acetate or phosphate buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).

Water bath or incubator set to 37°C.

Internal standard (e.g., a stable isotope-labeled version of 1-hydroxychrysene).
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Procedure:
e Thaw a sample aliquot on ice.
 In a clean tube, combine:
o 200 pL of sample (plasma or urine).
o 500 pL of 0.1 M Sodium Acetate buffer (pH 5.0).
o 10 pL of internal standard solution.
o 20 pL of B-glucuronidase/arylsulfatase solution (e.g., ~5000 units/mL).
o Vortex briefly to mix.

 Incubate the mixture in a water bath at 37°C for 4 to 18 hours. The optimal time must be
determined experimentally. Longer times (overnight) are often used to ensure complete
hydrolysis.[10]

 After incubation, stop the reaction by placing the sample on ice and immediately proceeding
with sample extraction (e.g., Solid Phase Extraction or Liquid-Liquid Extraction). Adding a
strong acid or base, or a water-miscible organic solvent like acetonitrile, will also effectively
stop the enzymatic reaction.

References

Benchchem Technical Support Center. (n.d.). Analysis of PAH Metabolites in Biological
Samples. Benchchem.

e Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for
Polycyclic Aromatic Hydrocarbons (PAHs). NCBI Bookshelf.

» Rakvag, A., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation
of Drugs Associated with Drug-Facilitated Sexual Assault. Molecules.

e Norlab. (n.d.). Evaluation of three beta-glucuronidase enzymes to determine the best
hydrolysis conditions for urine samples in clinical toxicology. Norlab.

e Beyer, J., et al. (2010). Analytical methods for determining metabolites of polycyclic aromatic
hydrocarbon (PAH) pollutants in fish bile: A review. Environmental Toxicology and
Pharmacology.

e Sigma-Aldrich. (n.d.). UHPLC/MS for Drug Detection in Urine. Sigma-Aldrich.

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://myadlm.org/cln/articles/2018/march/using-hydrolysis-to-improve-urine-drug-test-accuracy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

AACC. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. myadim.org.

Hu, J., et al. (2016). Glucuronides Hydrolysis by Intestinal Microbial 3-Glucuronidases (GUS)
Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules.

Centers for Disease Control and Prevention (CDC). (n.d.). Polycyclic Aromatic Hydrocarbons
(PAHs). CDC.

Beyer, J., et al. (2010). Analytical methods for determining metabolites of polycyclic aromatic
hydrocarbon (PAH) pollutants in fish bile: A review. ResearchGate.

Shishir, M. R. I., et al. (2025). Encapsulation of phenolic compounds present in plants using
protein matrices. Heliyon.

S, S., &K, S. (2014). Antioxidant and drug metabolism. Journal of Pharmaceutical Sciences
and Research.

Taylor & Francis Online. (2023). 1-hydroxypyrene — Knowledge and References. Taylor &
Francis.

Garbayo, 1., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color
Parameters in Colored-Flesh Potato Chips. Foods.

Jeli¢, M., et al. (2021). Role of the Encapsulation in Bioavailability of Phenolic Compounds.
Pharmaceutics.

O'Donnell, K. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug
Delivery Systems. American Pharmaceutical Review.

National Center for Biotechnology Information. (n.d.). 1-Chrysenol. PubChem.

National Center for Biotechnology Information. (n.d.). Chrysene. PubChem.

Das, S., et al. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers
in Microbiology.

Hecht, S. S., et al. (1979). 1,2-dihydro-1,2-dihydroxy-5-methylchrysene, a major activated
metabolite of the environmental carcinogen 5-methylchrysene. Cancer Research.

Tufi, A., et al. (2007). Assessment of phenolic compounds in biological samples. Annali
dell'lstituto Superiore di Sanita.

Pasquet, P.L., et al. (2024). Stability and preservation of phenolic compounds and related
antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience.
Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. Therapeutic
Drug Monitoring.

Hansen, A. M., et al. (1993). Determination of 1-hydroxypyrene in human urine by high-
performance liquid chromatography. Journal of Analytical Toxicology.

Das, S., et al. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers.
Lazzem, M., et al. (2022). Isolation And Characterization Of A Newly Chrysene-Degrading A.
aegrifaciens. Research Square.

Al-Asadi, A. M. H., & Al-Janabi, A. A. H. (2022). HPLC Analysis of 1-Hydroxy Pyrene as a
Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers.

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Pakistan Journal of Medical & Health Sciences.

e llham, Z., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant
Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics.

e Orjiekwe, C. L., et al. (2013). Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic
Polycyclic Aromatic Hydrocarbon Exposure. Journal of Environmental and Public Health.

 Wang, Y., et al. (2018). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the
Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. Applied and Environmental
Microbiology.

e Carocho, M., & Ferreira, I. C. F. R. (2013). Biochemistry of Antioxidants: Mechanisms and
Pharmaceutical Applications. Antioxidants.

o Gaspér, S., etal. (2021). Novel enzymes for biodegradation of polycyclic aromatic
hydrocarbons identified by metagenomics and functional analysis in short-term soll
microcosm experiments. Scientific Reports.

e Li, Z., etal. (2016). A Rapid and Sensitive Method of Determination of 1-Hydroxypyrene
Glucuronide in Urine by UPLC—FLD. ResearchGate.

e Heitkamp, M. A., et al. (1988). Degradation of Phenanthrene and Anthracene by Cell
Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology.

e Kriger, L., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene,
Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of
Plant Matrices. ResearchGate.

» National Center for Biotechnology Information. (n.d.). 6-Hydroxychrysene. PubChem.

e Dabrowska, D., et al. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons
in Different Organic Solvents and Identification of Their Transformation Products. Polish
Journal of Environmental Studies.

e Kriger, L., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene,
Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of
Plant Matrices. LCGC International.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-Chrysenol | C18H120 | CID 44284 - PubChem [pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b107983?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydroxychrysene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

°
© (0] ~ » &) H w N

. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

. Degradation of Chrysene by Enriched Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]
. taylorandfrancis.com [taylorandfrancis.com]

. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

. researchgate.net [researchgate.net]

. wwwn.cdc.gov [wwwn.cdc.gov]

. horlab.com [norlab.com]

. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

e 10. myadim.org [myadim.org]

e 11. researchgate.net [researchgate.net]

e 12. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

e 13. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated
with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nim.nih.gov]

e 14. Stabilizing drug molecules in biological samples - PubMed [pubmed.nchbi.nlm.nih.gov]

e 15. pjoes.com [pjoes.com]

e 16. chromatographyonline.com [chromatographyonline.com]

e 17. publ.iss.it [publ.iss.it]

18. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and
Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Stabilizing 1-
Hydroxychrysene in Biological Samples]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b107983#improving-the-stability-of-1-
hydroxychrysene-in-biological-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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